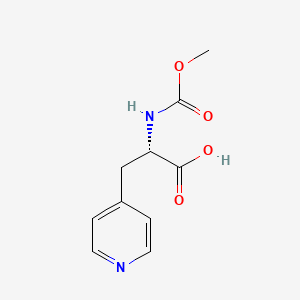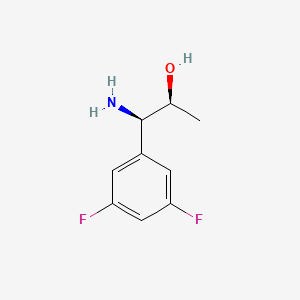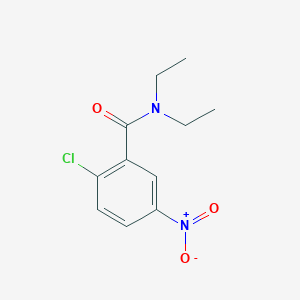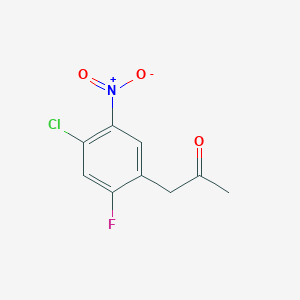
(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid is a chiral compound with a specific stereochemistry, denoted by the (S)-configuration This compound features a methoxycarbonyl group, an amino group, and a pyridin-4-yl group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine-4-carboxaldehyde and (S)-alanine.
Formation of Intermediate: The pyridine-4-carboxaldehyde is reacted with (S)-alanine in the presence of a suitable catalyst to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The amino and methoxycarbonyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid: The enantiomer of the (S)-compound with different stereochemistry.
2-((Methoxycarbonyl)amino)-3-(pyridin-3-YL)propanoic acid: A structural isomer with the pyridine ring at a different position.
2-((Methoxycarbonyl)amino)-3-(pyridin-2-YL)propanoic acid: Another isomer with the pyridine ring at yet another position.
Uniqueness
(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid is unique due to its specific (S)-stereochemistry, which can result in different biological activities and properties compared to its enantiomers and isomers. This uniqueness makes it valuable for specific applications where stereochemistry plays a crucial role.
Eigenschaften
Molekularformel |
C10H12N2O4 |
|---|---|
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
(2S)-2-(methoxycarbonylamino)-3-pyridin-4-ylpropanoic acid |
InChI |
InChI=1S/C10H12N2O4/c1-16-10(15)12-8(9(13)14)6-7-2-4-11-5-3-7/h2-5,8H,6H2,1H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
InChI-Schlüssel |
UOSKMTUFLJBJTJ-QMMMGPOBSA-N |
Isomerische SMILES |
COC(=O)N[C@@H](CC1=CC=NC=C1)C(=O)O |
Kanonische SMILES |
COC(=O)NC(CC1=CC=NC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Trifluoromethyl)benzo[B]thiophene-7-carbonitrile 1,1-dioxide](/img/structure/B13049158.png)

![(1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13049166.png)


![4-Chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13049184.png)

![2-Amino-3-[2-(difluoromethyl)phenyl]propanoic acid](/img/structure/B13049191.png)

![8-(2,2-Dimethoxyethyl)-2-(methylthio)pyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B13049209.png)
![Ethyl 2-(trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylate](/img/structure/B13049215.png)

![(1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13049235.png)
